Poly(vinylidene fluoride-co-hexafluoropropylene)

Vue d'ensemble

Description

PVDF-HFP is a hydrophobic crystalline copolymer with excellent properties such as good thermal stability, high polarity, ionic conductivity, and good solvent resistance . It is less coarse and shows superhydrophobicity with a low surface energy . Its crystalline chain comprising vinylidene fluoride shows remarkable chemical resistance and mechanical strength, whereas its amorphous chain made of hexafluoropropylene has good elasticity and ionic conductivity .

Synthesis Analysis

PVDF-HFP can be prepared from free radical solution polymerizations using diisopropyl peroxidicarbonate (DIPPDC) in the presence of 1,1,2-trichlorotrifluoroethane (R-113) . Another method involves the use of a non-toxic and environmentally safe diluent, acetyl tributyl citrate, to prepare PVDF-HFP membranes via thermally induced phase separation .Molecular Structure Analysis

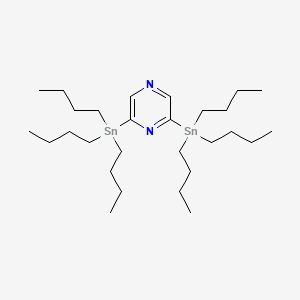

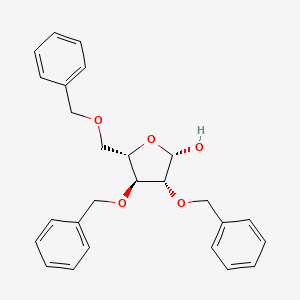

The molecular structure of PVDF-HFP is represented by the linear formula: (-CH2CF2-)x[-CF2CF (CF3)-]y . The structure and viscoelastic properties of the PVDF-HFP system have been studied using infrared spectroscopy, wide- and small-angle X-ray scattering (WAXS/SAXS), and steady-state and oscillatory shear rheology .Physical And Chemical Properties Analysis

PVDF-HFP has a melt index of 3.5-7.5 g/10 min (230°C/12.5kg), an average molecular weight (Mw) of 400,000, and an average number-average molecular weight (Mn) of 130,000 . It has a dielectric constant of 9.4-10.6 at 100 Hz, hardness of 65-70 (Shore D), refractive index of 1.41, viscosity of 23,000-27,000 poise (230 °C), brittleness temperature of -62 °C, melting point ™ of 140-145 °C, and a density of 1.77 g/mL at 25 °C .Applications De Recherche Scientifique

Composite Materials

PVDF-HFP is used in the creation of composite materials. For instance, it has been used to reinforce single-walled carbon nanotubes (SWCNTs) to create composite films . These films have improved mechanical properties, including ultimate tensile strength (UTS) and elastic modulus (E), and an increased dielectric constant . The enhancements can be attributed to the unique characteristics of the SWCNTs, such as their high aspect ratio and surface area .

Electronic Devices

The composite films of PVDF-HFP and SWCNTs have potential uses in various electronic devices . The improved dielectric properties of these composites make them suitable for use in devices that require high dielectric constants .

Sensors

The composite films of PVDF-HFP and SWCNTs can also be used in sensors . The improved mechanical and dielectric properties of these composites make them suitable for use in sensors that require high sensitivity and stability .

Capacitors

The composite films of PVDF-HFP and SWCNTs can be used in capacitors . The improved dielectric properties of these composites make them suitable for use in capacitors that require high dielectric constants .

Energy Storage Devices

PVDF-HFP has been used in energy storage devices . The dielectric properties of PVDF-HFP make it a crucial material in improving the performance of these devices .

Oil/Water Separation

PVDF-HFP has been used in the efficient separation of oil and water . Its chemical stability and flexibility make it suitable for this application .

Ferroelectric and Piezoelectric Applications

Due to its ferroelectric and piezoelectric properties, PVDF-HFP has generated significant interest for use in applications such as fuel cells, biosensors, and lithium batteries .

Fabrication of Multiferroic Composites

The combination of ferroelectric PVDF-HFP with advanced ferrites in composite materials can potentially result in the fabrication of multiferroic composites with high magnetization .

Mécanisme D'action

Target of Action

Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is a hydrophobic crystalline copolymer . Its primary targets are the applications where its unique properties such as good thermal stability, high polarity, ionic conductivity, and good solvent resistance are required .

Mode of Action

PVDF-HFP interacts with its targets by leveraging its unique properties. For instance, in the context of lithium-ion batteries, PVDF-HFP-based gel polymer electrolytes (GPEs) can enhance the electrochemical performance of LiFePO4 cells . This is achieved through the high ionic conductivity and lithium-ion transference number (tLi+) of the PVDF-HFP-PEO-SiO2 GPE .

Biochemical Pathways

The high ionic conductivity of PVDF-HFP allows for efficient transport of ions, which is critical for the battery’s performance .

Pharmacokinetics

Its properties like thermal stability, ionic conductivity, and solvent resistance are crucial for its function in various applications .

Result of Action

The result of PVDF-HFP’s action can be seen in the improved performance of devices where it is used. For example, in lithium-ion batteries, the use of PVDF-HFP-based GPEs leads to superior rate capability and excellent cycling stability . Moreover, the PVDF-HFP-PEO-SiO2 GPE effectively inhibits the lithium dendrite growth, thereby improving the safety of Li-ion batteries .

Action Environment

The action of PVDF-HFP can be influenced by environmental factors. For instance, the preparation process of materials can effectively improve the dispersion of functional fillers, and induce the orderly orientation of functional fillers, which can endow polymer matrix composites with excellent properties . Furthermore, the thermal stability of PVDF-HFP makes it resistant to degradation under various environmental conditions .

Safety and Hazards

While specific safety and hazards information for PVDF-HFP is not available in the search results, general safety measures for handling such substances include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

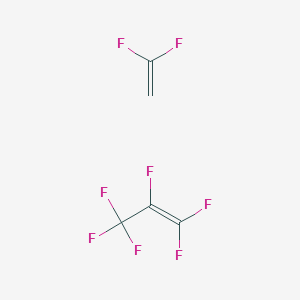

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6.C2H2F2/c4-1(2(5)6)3(7,8)9;1-2(3)4/h;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMIRQSWHKCKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-17-0 | |

| Details | Compound: Hexafluoropropylene-vinylidene fluoride copolymer | |

| Record name | Hexafluoropropylene-vinylidene fluoride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40895811 | |

| Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white rubbery solid; [3M MSDS] | |

| Record name | Hexafluoropropene - vinylidene fluoride copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,1-Difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene | |

CAS RN |

9011-17-0, 1184966-74-2 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Difluoroethene with 1,1,2,3,3,3-hexafluoro-1-propene (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: PVDF-HFP is a copolymer of vinylidene fluoride and hexafluoropropylene. It is a versatile material with attractive properties for various applications, including its use in batteries, membranes, and sensors. Its blend with other polymers, such as poly(ethersulfone) (PES), can create membranes with improved properties for applications like membrane distillation [, ]. It is also compatible with ionic liquids, creating electrochemically active materials for gas sensing applications [].

A: PVDF-HFP demonstrates good thermal stability, with decomposition temperatures reaching up to 300°C or even higher depending on the specific formulation and additives [, , ].

A: The incorporation of various fillers, such as SiO2 [], graphene nanoplatelets [], or cobalt sulfide nanoparticles [], can significantly modify the properties of PVDF-HFP, impacting its mechanical strength, ionic conductivity, porosity, and other characteristics, making it suitable for applications like lithium-ion batteries and dye-sensitized solar cells.

A: Yes, PVDF-HFP can be rendered superhydrophobic through electrospinning techniques. This is beneficial for applications like separating dispersed water from diesel fuel [].

ANone: PVDF-HFP is a random copolymer consisting of repeating units of vinylidene fluoride (-CH2-CF2-) and hexafluoropropylene (-CF2-CF(CF3)-).

ANone: The ratio of the two monomers influences the final properties of the copolymer. For example, a higher hexafluoropropylene content generally increases the flexibility and amorphous nature of the material.

A: Techniques like X-ray diffraction (XRD) [, , , ] and Fourier transform infrared spectroscopy (FTIR) [, , , , ] are commonly used to characterize the crystalline phases present in PVDF-HFP, revealing information about the arrangement of polymer chains and the presence of specific crystalline forms like the α and β phases.

A: PVDF-HFP exhibits good electrochemical stability within the operating voltage window of lithium-ion batteries. It can act as a host polymer for electrolytes, providing mechanical integrity while allowing lithium-ion transport [, , ].

A: The addition of Li7La3Zr2O12, a lithium-ion conductor, to PVDF-HFP enhances the ionic conductivity of the resulting material, making it suitable for use as a solid-state electrolyte in lithium-ion batteries [, ].

A: Ionic liquids, when combined with PVDF-HFP, improve ionic conductivity and influence the polymer's crystalline structure, leading to enhanced performance in devices such as dye-sensitized solar cells [, ] and gas sensors [].

A: Yes, PVDF-HFP exhibits piezoelectric and ferroelectric properties, making it suitable for energy harvesting applications. Incorporating materials like bismuth tungstate into a PVDF-HFP matrix can enhance these properties, leading to efficient triboelectric nanogenerators (TENGs) [].

A: The morphology of PVDF-HFP, especially its porosity and surface area, can significantly affect its performance in energy harvesting applications. Electrospinning is one method used to create fibrous PVDF-HFP structures with enhanced surface area, improving charge generation and energy conversion efficiency [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)